molecular formula C11H10FIN4O B14036836 5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde CAS No. 2055840-55-4

5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde

Cat. No.: B14036836
CAS No.: 2055840-55-4
M. Wt: 360.13 g/mol
InChI Key: MVEHGDSSPBMFLU-UHFFFAOYSA-N
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Description

5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is a complex organic compound that features a unique combination of fluorocyclopropyl, iodo, and bipyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This method involves the use of a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl (pseudo)halides under palladium-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Bipyrazoles: Formed through substitution reactions.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the aldehyde group.

Scientific Research Applications

5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its biological activity. The iodo group can participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is unique due to its combination of fluorocyclopropyl, iodo, and bipyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

2055840-55-4

Molecular Formula

C11H10FIN4O

Molecular Weight

360.13 g/mol

IUPAC Name

3-(1-fluorocyclopropyl)-5-(3-iodopyrazol-1-yl)-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H10FIN4O/c1-16-10(17-5-2-8(13)14-17)7(6-18)9(15-16)11(12)3-4-11/h2,5-6H,3-4H2,1H3

InChI Key

MVEHGDSSPBMFLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2(CC2)F)C=O)N3C=CC(=N3)I

Origin of Product

United States

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